molecular formula C3H8N2OS B1204126 3-Sulfanylpropanehydrazide CAS No. 689-02-1

3-Sulfanylpropanehydrazide

Cat. No.: B1204126
CAS No.: 689-02-1
M. Wt: 120.18 g/mol
InChI Key: ODRSRVOISOPFMY-UHFFFAOYSA-N
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Description

3-Sulfanylpropanehydrazide: is an organic compound with the molecular formula C₃H₈N₂OS. It is also known as 3-mercaptopropanehydrazide. This compound contains a sulfanyl group (-SH) attached to a propane backbone, which is further connected to a hydrazide group (-CONHNH₂). The presence of both sulfanyl and hydrazide functional groups makes it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

Chemistry: 3-Sulfanylpropanehydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and hydrazones.

Biology: In biological research, this compound is used as a ligand in the study of enzyme inhibition and protein interactions. Its sulfanyl group allows it to form strong bonds with metal ions, making it useful in metalloprotein studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazide group is known to exhibit antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfanylpropanehydrazide typically involves the reaction of 3-mercaptopropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

HS-CH2-CH2-COOH+NH2NH2HS-CH2-CH2-CONHNH2\text{HS-CH}_2\text{-CH}_2\text{-COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{HS-CH}_2\text{-CH}_2\text{-CONHNH}_2 HS-CH2​-CH2​-COOH+NH2​NH2​→HS-CH2​-CH2​-CONHNH2​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted hydrazides or other derivatives.

Mechanism of Action

The mechanism of action of 3-sulfanylpropanehydrazide involves its interaction with molecular targets through its functional groups. The sulfanyl group can form strong bonds with metal ions, which is crucial in metalloprotein studies. The hydrazide group can participate in hydrogen bonding and nucleophilic attacks, making it effective in enzyme inhibition and protein interactions.

Comparison with Similar Compounds

    3-Sulfanylpropanoic acid: Similar structure but lacks the hydrazide group.

    2-Sulfanylbenzoic acid hydrazide: Contains a benzene ring, making it more aromatic.

    Sulfanylacetohydrazide: Shorter carbon chain compared to 3-sulfanylpropanehydrazide.

Uniqueness: this compound is unique due to the presence of both sulfanyl and hydrazide functional groups, which provide a wide range of reactivity and applications. Its ability to form strong bonds with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-sulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS/c4-5-3(6)1-2-7/h7H,1-2,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRSRVOISOPFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218972
Record name Mercaptopropionylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-02-1
Record name Mercaptopropionylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercaptopropionylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfanylpropanehydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper focuses on reactions with D-Lactose and D-Maltose. Can 3-sulfanylpropanehydrazide react with other carbohydrates, and if so, what structural features might influence this reactivity?

A1: While the paper specifically examines D-Lactose and D-Maltose, this compound, as a carboxylic acid hydrazide, possesses the functional groups necessary to potentially react with other reducing sugars. [] The reactivity would depend on several factors:

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